![molecular formula C30H38ClN7O2 B2360337 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902931-97-9](/img/structure/B2360337.png)
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C30H38ClN7O2 and its molecular weight is 564.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quality Control in Antimalarial Research
In the realm of antimalarial research, compounds related to N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide are being studied. An example is the development of quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which is a promising antimalarial agent. This includes methods for description, solubility, identification, purity assessment, and potency evaluation (Danylchenko et al., 2018).
Antimicrobial Activity Studies
Research has been conducted on derivatives of [1,2,4]triazolo[4,3-a]quinazoline, which share structural similarities with the specified compound. These studies involve the synthesis of new derivatives and their evaluation for antimicrobial activities. Some of these compounds have been found to possess good to moderate activities against various microorganisms (Bektaş et al., 2007).
Anticancer Research
The exploration of [1,2,4]triazolo[4,3-a]quinoline derivatives for anticancer activity is another significant area of research. A series of these derivatives have been synthesized and evaluated for their effectiveness against cancer cell lines, with some showing significant cytotoxicity. This highlights the potential of structurally related compounds in developing new anticancer therapies (Reddy et al., 2015).
Inotropic Activity in Cardiovascular Research
In cardiovascular research, derivatives of [1,2,4]triazolo[4,3-a]quinazoline are being synthesized and evaluated for their positive inotropic activity. This includes studies on how these compounds affect heart muscle contraction and their potential as treatments for heart failure (Zhang et al., 2008).
H1-Antihistaminic Agents Development
Additionally, novel derivatives of [1,2,4]triazolo[4,3-a]quinazolin are being synthesized and investigated for their potential as H1-antihistaminic agents. These studies aim to develop new classes of antihistamines, with some compounds showing promising results in preclinical testing (Alagarsamy et al., 2009).
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O2/c1-21(2)12-14-37-29(40)24-6-4-5-7-25(24)38-27(33-34-30(37)38)10-11-28(39)32-13-15-35-16-18-36(19-17-35)26-20-23(31)9-8-22(26)3/h4-9,20-21H,10-19H2,1-3H3,(H,32,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTNZXXQBDQPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)
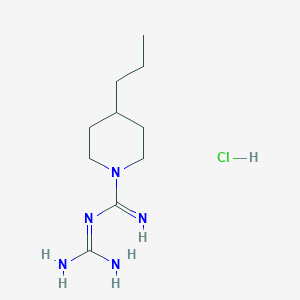
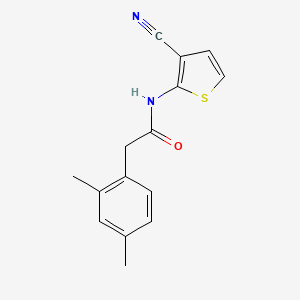
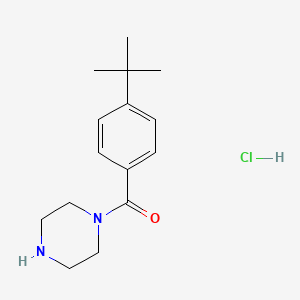
![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)
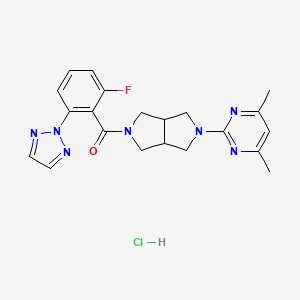
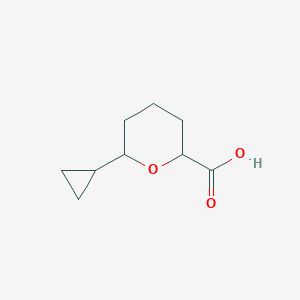
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
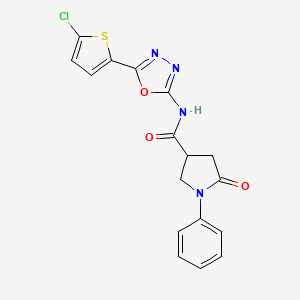
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)
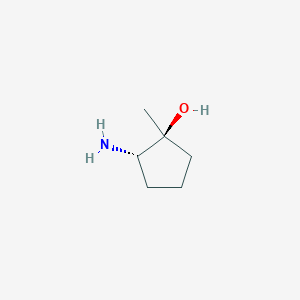
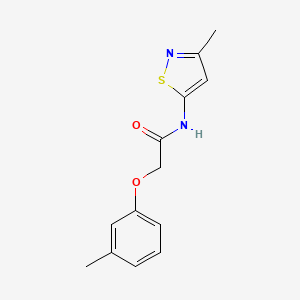
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)
